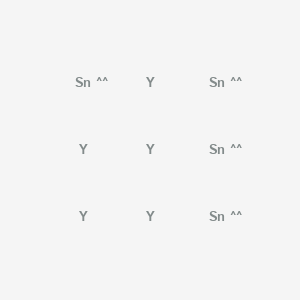
p-Benzenedivaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Benzenedivaleric acid: is an organic compound with a benzene ring substituted with two valeric acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenedivaleric acid typically involves the reaction of benzene with valeric acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where benzene reacts with valeroyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: p-Benzenedivaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
科学的研究の応用
Chemistry: p-Benzenedivaleric acid is used as a building block in organic synthesis
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as probes to study metabolic pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific chemical properties.
作用機序
The mechanism of action of p-Benzenedivaleric acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The benzene ring provides a hydrophobic interaction surface, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
p-Phthalic acid: Another dicarboxylic acid derivative of benzene, but with carboxylic acid groups in the ortho position.
p-Terephthalic acid: Similar to p-Benzenedivaleric acid but with carboxylic acid groups in the para position.
Uniqueness: this compound is unique due to the presence of valeric acid groups, which impart distinct chemical properties and reactivity compared to other benzene dicarboxylic acids. Its longer alkyl chains provide different solubility and interaction characteristics, making it valuable for specific applications in synthesis and material science.
特性
CAS番号 |
23354-92-9 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
5-[4-(4-carboxybutyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C16H22O4/c17-15(18)7-3-1-5-13-9-11-14(12-10-13)6-2-4-8-16(19)20/h9-12H,1-8H2,(H,17,18)(H,19,20) |
InChIキー |
WWKYNUZUGJVIAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCCC(=O)O)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

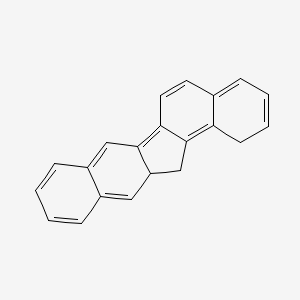
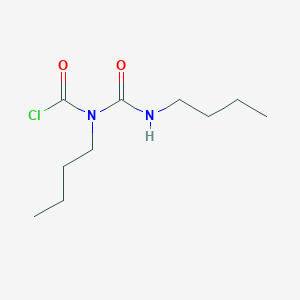
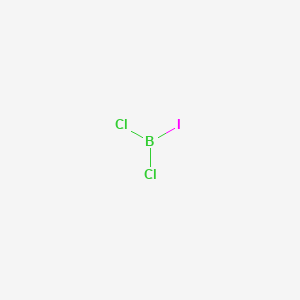


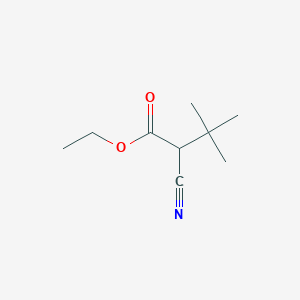
![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)

![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)

